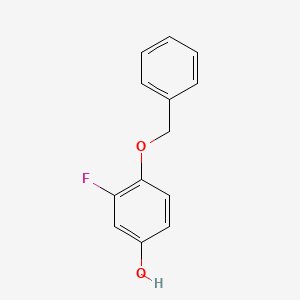

4-(Benzyloxy)-3-fluorophenol

Beschreibung

Historical Context of Fluorinated Phenols in Synthetic Organic Chemistry

The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has a history stretching back to the 19th century. nih.govnih.gov The first synthesis of an organofluorine compound was reported in 1862 by Alexander Borodin. nih.gov However, it was the development of new fluorination methods in the 20th century, such as the Balz-Schiemann reaction, that significantly advanced the field. numberanalytics.com

Fluorinated phenols, in particular, have gained prominence due to the unique properties conferred by the fluorine atom. The high electronegativity and small size of fluorine can significantly alter a molecule's physical and chemical characteristics. acs.org These alterations include changes in acidity, lipophilicity, and metabolic stability, making fluorinated phenols valuable in drug discovery and materials science. acs.orgwikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of these compounds. wikipedia.org

Significance of the Benzyloxy Moiety in Aromatic Compound Derivatization

The benzyloxy group (BnO), a benzyl (B1604629) group linked to an oxygen atom, is a widely used protecting group for alcohols and phenols in organic synthesis. wikipedia.orgorganic-chemistry.org Its popularity stems from its relative stability under a range of reaction conditions and the various methods available for its removal. wikipedia.orgorganic-chemistry.org The Williamson ether synthesis is a common method for introducing the benzyloxy group, reacting an alcohol with benzyl bromide in the presence of a base. organic-chemistry.org

Beyond its role as a protecting group, the benzyloxy moiety can also influence the electronic and steric properties of a molecule. This can be seen in the synthesis of various complex molecules where the benzyloxy group is a key structural component. For instance, it has been incorporated into liquid crystal structures and used in the synthesis of monoamine oxidase (MAO) inhibitors. nih.govnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIIGCADGAQVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363420 | |

| Record name | 4-(Benzyloxy)-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81228-25-3 | |

| Record name | 4-(Benzyloxy)-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Academic Research Trajectories for 4 Benzyloxy 3 Fluorophenol and Its Structural Analogues

Synthesis and Chemical Properties

The synthesis of this compound itself is not extensively detailed in readily available literature, but its constituent parts and similar structures are well-documented. For example, the synthesis of related compounds like 4-(3-fluoro-benzyloxy)-benzaldehyde involves the reaction of a phenol (B47542) with a substituted benzyl (B1604629) bromide. chemicalbook.com The chemical properties of this compound are characterized by the reactivity of its phenol group and the stability of the benzyloxy and fluoro substituents. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H11FO2 |

| Molecular Weight | 218.22 g/mol |

| Melting Point | 80-82 °C |

| Boiling Point | 372.1±27.0 °C (Predicted) |

| pKa | 9.33±0.20 (Predicted) |

| Appearance | White to gray solid |

This data is compiled from publicly available chemical databases. chemicalbook.com

Applications in the Synthesis of Bioactive Molecules

A significant area of research for this compound and its analogs is in the development of new pharmaceuticals. The combination of the fluorophenol and benzyloxy moieties can lead to compounds with interesting biological activities. For example, benzyloxy-substituted compounds have been investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors, which are relevant for the treatment of neurodegenerative diseases. nih.gov

Furthermore, the fluorophenol structure is a key component in various bioactive molecules. For instance, 4-amino-3-fluorophenol, a structural analog, is explored for its potential antimicrobial, antioxidant, and antitumor effects. ontosight.ai The synthesis of radiolabeled compounds, such as 4-[¹⁸F]fluorophenol from a benzyloxy-protected precursor, highlights the importance of these structures in the development of imaging agents for positron emission tomography (PET). researchgate.netmdpi.com

Use in Materials Science

The unique properties of fluorinated and benzyloxy-containing compounds also make them attractive for applications in materials science. The incorporation of fluorine can enhance thermal stability and hydrophobicity, while the benzyloxy group can influence the packing and liquid crystalline properties of molecules. Research in this area includes the synthesis of novel liquid crystals containing benzyloxyphenyl groups, which exhibit specific thermodynamic characteristics. nih.gov The development of polymers with pendent benzyloxy groups has also been explored for their fluorescence properties. wright.edu

An Article on the Chemical Compound this compound

This article delves into the chemical compound this compound, focusing on its synthesis and its significant role as an intermediate in the preparation of advanced organic molecules, particularly within the field of medicinal chemistry.

Advanced Analytical and Spectroscopic Characterization in Research of 4 Benzyloxy 3 Fluorophenol

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity, chemical environment, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For a molecule like 4-(Benzyloxy)-3-fluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for complete structural elucidation. rsc.orgrsc.org

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The spectrum of this compound is expected to show distinct signals for the protons on the benzyloxy group and the fluorophenol ring.

The benzylic protons (-CH₂-) would likely appear as a singlet around δ 5.0-5.2 ppm. The five protons of the phenyl ring in the benzyloxy group would typically resonate in the aromatic region, between δ 7.3 and 7.5 ppm, as a complex multiplet. chemicalbook.com

The protons on the fluorophenol ring are expected to show more complex splitting patterns due to coupling with each other and with the fluorine atom. The proton ortho to the hydroxyl group would likely appear as a doublet of doublets. The other two protons on this ring would also exhibit complex splitting, influenced by their position relative to the fluorine and hydroxyl substituents. The phenolic proton (-OH) would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ ppm) | Multiplicity | Inferred Proton Assignment |

|---|---|---|

| ~7.30-7.50 | Multiplet (m) | 5H, Phenyl group of benzyl (B1604629) |

| ~6.80-7.10 | Multiplet (m) | 3H, Fluorophenol ring |

| ~5.10 | Singlet (s) | 2H, Benzylic (-CH₂-) |

| Variable | Broad Singlet (br s) | 1H, Phenolic (-OH) |

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single line. The presence of fluorine will cause the signals for the carbons in the fluorophenol ring to appear as doublets due to carbon-fluorine (C-F) coupling. rsc.org

The benzylic carbon (-CH₂) is expected around δ 70-72 ppm. The carbons of the unsubstituted phenyl ring would appear in the δ 127-136 ppm range. The carbons of the fluorophenol ring will have their chemical shifts significantly influenced by the electron-donating hydroxyl and benzyloxy groups and the electron-withdrawing fluorine atom. The carbon directly bonded to fluorine (C-3) will show a large coupling constant (¹JCF), typically in the range of 240-250 Hz. doi.org Other carbons in the ring will show smaller C-F coupling constants (²JCF, ³JCF). rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ ppm) | Splitting (due to F) | Inferred Carbon Assignment |

|---|---|---|

| ~160-165 | Doublet (d) | C-F |

| ~145-155 | Doublet (d) | C-OH |

| ~136 | Singlet (s) | Quaternary C (Benzyl) |

| ~127-129 | Singlet (s) | CH (Benzyl) |

| ~115-125 | Doublet (d) | CH (Fluorophenol) |

| ~105-115 | Doublet (d) | CH (Fluorophenol) |

| ~71 | Singlet (s) | Benzylic (-CH₂-) |

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. azom.com It offers a wide range of chemical shifts, making it excellent for distinguishing between different fluorine environments. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the one fluorine atom. This signal would be split into a multiplet (likely a doublet of doublets of doublets) due to coupling with the neighboring ortho and meta protons on the phenolic ring. The chemical shift for a fluorine atom on an aromatic ring is typically observed in the range of δ -100 to -140 ppm relative to a CFCl₃ standard. colorado.edu This technique is also quantitative, allowing for the determination of the purity of the fluorinated compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of a molecule, serving as a definitive confirmation of its identity. For this compound (C₁₃H₁₁FO₂), the theoretical exact masses of its molecular ions can be calculated. An experimental HRMS measurement matching these theoretical values would confirm the elemental composition.

For instance, the tropylium (B1234903) cation (m/z 91), resulting from the cleavage and rearrangement of the benzyl group, is a very common and stable fragment in the mass spectra of benzyl-containing compounds and would be expected in the fragmentation pattern of this compound. rsc.org

**Table 3: Predicted HRMS Data for this compound (C₁₃H₁₁FO₂) **

| Ion Adduct | Theoretical Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 219.0816 |

| [M+Na]⁺ | 241.0635 |

| [M-H]⁻ | 217.0670 |

Application in the Identification of Fluorinated Metabolites

The introduction of fluorine into pharmaceutical candidates is a common strategy to enhance metabolic stability and modify physicochemical properties. Consequently, the identification of fluorinated metabolites is a critical step in drug discovery and development. nih.gov Analytical techniques that can selectively detect and structurally elucidate these metabolites are invaluable.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. nih.gov Unlike ¹H-NMR, where signals from drug metabolites can be obscured by numerous endogenous molecules in biofluids, ¹⁹F NMR offers a clean spectral window with virtually no background interference. rsc.org This high sensitivity and specificity allow for the rapid detection of all fluorine-containing compounds in a sample with minimal preparation. rsc.org For instance, high-resolution ¹⁹F NMR has been successfully used to analyze whole urine from cassette-dosing studies, where multiple fluorinated compounds were administered simultaneously, rapidly identifying a range of metabolites. rsc.orgrsc.org

The large chemical shift range of ¹⁹F NMR (approximately 300 ppm for organic molecules) makes it highly sensitive to changes in the chemical environment of the fluorine atom. This means that metabolic modifications to the parent molecule, even those distant from the fluorine substituent, can be detected. While ¹⁹F NMR provides excellent screening and detection capabilities, it offers limited structural information on its own. For definitive structure confirmation, it is often coupled with other techniques. A common workflow involves using ¹⁹F NMR for initial screening, followed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and NMR (HPLC-NMR-MS) for the separation and detailed structural elucidation of the detected metabolites. nih.gov This combined approach leverages the strengths of each technique to build a comprehensive metabolic profile. acs.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential non-destructive techniques for identifying the functional groups present in a molecule by probing its vibrational modes. rsc.orguliege.be For this compound, these techniques can confirm the presence of its key structural features: the hydroxyl group, the aromatic rings, the ether linkage, and the carbon-fluorine bond.

The IR spectrum of a phenol (B47542) is characterized by a prominent broad absorption band corresponding to the O-H stretching vibration, typically found in the 3200-3600 cm⁻¹ region. The C-O stretching of the phenol appears in the 1260-1180 cm⁻¹ range. The benzyloxy group would show C-O-C stretching vibrations, typically as strong bands in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the aromatic rings appear as a series of bands between 1400 cm⁻¹ and 1625 cm⁻¹. uliege.bemdpi.com The C-F stretching vibration for an aryl fluoride (B91410) gives rise to a strong absorption band in the 1300-1100 cm⁻¹ region.

Raman spectroscopy provides complementary information. uliege.be Aromatic ring stretching vibrations typically produce strong, sharp bands in the Raman spectrum, making it particularly useful for analyzing aromatic compounds. uliege.be The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |

| Aromatic C=C | Ring Stretching | 1400-1625 | 1580-1620 (strong) |

| Ether C-O-C | Asymmetric Stretching | 1200-1275 | Variable |

| Phenolic C-O | Stretching | 1180-1260 | Variable |

| Aryl C-F | Stretching | 1100-1300 (strong) | Variable |

This table presents generalized frequency ranges. Specific values for this compound would require experimental measurement.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is the cornerstone of purity assessment and mixture analysis in synthetic chemistry. For this compound, both liquid and gas chromatography techniques are employed to separate it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for analyzing non-volatile or thermally sensitive compounds. It is the preferred method for determining the purity of this compound and for monitoring the progress of its synthesis. ekb.eg

A typical HPLC setup for this purpose would utilize a reverse-phase column, such as one with a C18 (octadecylsilyl) stationary phase. ekb.eggoogle.com The separation is achieved by eluting the sample with a mobile phase, which is typically a gradient mixture of an aqueous solvent (often with a buffer like phosphate (B84403) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.eggoogle.com A UV detector is commonly used, as the aromatic rings in this compound absorb UV light, allowing for sensitive detection. scirp.orgscirp.org A patent for a related compound, 4-benzyloxy benzylidene-4-fluoroaniline, specifies a phenyl-bonded silica (B1680970) column and a mobile phase composed of an aqueous amine solution and an organic solvent, with detection at 250-350 nm. google.com By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately calculated. This method is also invaluable for reaction monitoring, where small aliquots of the reaction mixture are analyzed over time to track the consumption of reactants and the formation of the product. ekb.eg

| Parameter | Typical Condition |

| Column | Reverse-Phase C18 or Phenyl-bonded silica (e.g., 250 mm x 4.6 mm, 5 µm) ekb.eg |

| Mobile Phase A | Water or 0.1% Formic Acid/Phosphate Buffer google.com |

| Mobile Phase B | Acetonitrile or Methanol ekb.eg |

| Elution | Gradient elution |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD) wur.nl |

| Wavelength | ~270-280 nm (based on phenol chromophore) researchgate.net |

This table represents a typical starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) in Fluorophenol Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. thermofisher.com It is particularly well-suited for analyzing complex mixtures of fluorophenols and related substances. thermofisher.comnih.gov

For GC analysis, phenolic compounds often require a derivatization step to increase their volatility and improve peak shape. nih.gov This typically involves converting the acidic hydroxyl group into a less polar ether or ester, for example, through silylation with a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a low-polarity 5% diphenyl/95% dimethyl polysiloxane phase). thermofisher.com As each component elutes from the column, it enters the mass spectrometer, which acts as a highly specific detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint" that allows for positive identification by comparison to spectral libraries (like NIST) or known standards. nih.gov GC-MS methods are standardized for the analysis of phenols in various matrices, such as in EPA method 528 for drinking water. thermofisher.com

Advanced Detection and Quantification Methodologies for Fluorinated Aromatic Compounds

The increasing prevalence of fluorinated aromatic compounds in pharmaceuticals and materials science has driven the development of highly sensitive and specific analytical methods. numberanalytics.comoxinst.com These advanced techniques are crucial for both research and quality control.

As mentioned previously, ¹⁹F NMR stands out as a premier technique for both the detection and quantification of fluorinated compounds. acs.orgoxinst.com Its key advantages include a 100% natural abundance of the ¹⁹F isotope, high sensitivity, and a wide chemical shift dispersion, which minimizes signal overlap even in complex mixtures. oxinst.comanr.fr Unlike mass spectrometry, NMR is inherently quantitative without the need for identical standards for each analyte, provided a standard with a known fluorine concentration is used. acs.org This makes ¹⁹F NMR an efficient tool for fluorine mass balance studies and for quantifying parent compounds and their byproducts in environmental or metabolic studies. acs.orgnih.gov

Another advanced technique is Combustion Ion Chromatography (C-IC). This method is used to determine the total amount of fluorine in a sample. petro-online.com The sample is combusted at a high temperature, which converts all organically bound fluorine into hydrogen fluoride (HF). The HF gas is then collected in an aqueous solution and analyzed by ion chromatography. This provides a measure of the total fluorine content, which is useful for screening and for verifying the composition of materials. petro-online.com

For ultimate sensitivity and specificity in identifying unknown fluorinated compounds, high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is indispensable. nih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (ToF) analyzers, can measure the mass of a molecule with extremely high accuracy (to within a few parts per million). acs.org This precision allows for the determination of the exact elemental formula of a compound and its fragments, making it a powerful tool for identifying unknown impurities or degradation products. nih.gov The combination of chromatographic separation with HRMS provides a comprehensive platform for the in-depth characterization of fluorinated aromatic compounds. acs.orgnih.gov

Computational Chemistry and Theoretical Studies of 4 Benzyloxy 3 Fluorophenol and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. mtroyal.ca It is particularly effective for predicting the geometric and electronic properties of organic molecules. nih.gov DFT calculations are used to find the optimized molecular geometry, which corresponds to the lowest energy state of the molecule.

For analogues of 4-(Benzyloxy)-3-fluorophenol, DFT calculations have been successfully employed to determine stable conformations. For instance, a study on fluorophenol isomers using the B3LYP/6-31G basis set found that m-fluorophenol has a lower optimized energy (-406.60131757 a.u.) compared to the ortho (-406.60104896 a.u.) and para (-406.59998384 a.u.) isomers, indicating its greater stability. This is relevant as the fluorine atom in this compound is in a meta position to the hydroxyl group.

In a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+G(d,p) level were used to optimize the molecular structure. The calculated bond lengths and angles were then compared with experimental values from X-ray diffraction to validate the computational model. nih.gov Similar calculations for this compound would involve optimizing the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure. The stability of the final optimized structure is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis, which indicates a true energy minimum. d-nb.info

Table 1: Representative Optimized Geometric Parameters for Phenolic Compounds from DFT Studies

| Parameter | Compound Analogue | Computational Method | Calculated Value | Reference |

|---|---|---|---|---|

| C-C Bond Length (Aromatic) | 4-(carboxyamino)-benzoic acid | DFT/B3LYP | 1.395 Å | actascientific.com |

| C-O Bond Length (Phenolic) | 4-(carboxyamino)-benzoic acid | DFT/B3LYP | 1.361 Å | actascientific.com |

| C-O-C Torsion Angle (Benzyloxy) | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | DFT/B3LYP | -175.9° | nih.gov |

| C-C-C Bond Angle (Aromatic) | 4-(carboxyamino)-benzoic acid | DFT/B3LYP | ~120° | actascientific.com |

Molecular orbital (MO) theory, particularly the analysis of Frontier Molecular Orbitals (FMOs), is crucial for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy (E_HOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more easily polarizable and thus more reactive.

From these orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

For example, a DFT study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid calculated the HOMO and LUMO energies to be -6.0814 eV and -1.7466 eV, respectively, resulting in an energy gap of 4.3347 eV. nih.gov The calculated electrophilicity index of 3.534 eV suggested the molecule has strong electrophilic character. nih.gov Similar analysis for this compound would reveal its reactivity profile, identifying regions susceptible to electrophilic or nucleophilic attack.

Table 2: Calculated Reactivity Descriptors for an Analogue Compound

| Reactivity Descriptor | Symbol | Value (eV) | Compound | Reference |

|---|---|---|---|---|

| HOMO Energy | E_HOMO | -6.0814 | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | nih.gov |

| LUMO Energy | E_LUMO | -1.7466 | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | nih.gov |

| Energy Gap | ΔE | 4.3347 | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | nih.gov |

| Electrophilicity Index | ω | 3.534 | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | nih.gov |

Molecular Modeling and Simulation in Scaffold Design and Optimization

Molecular modeling and simulations are indispensable in modern drug discovery and materials science for designing and optimizing molecular scaffolds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the potential biological activity of molecules like this compound. The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function.

The analysis of these interactions is often performed with tools like the Protein-Ligand Interaction Profiler (PLIP), which can identify and visualize various non-covalent interactions. nih.govyoutube.com These interactions include:

Hydrogen Bonds: Formed between donor and acceptor atoms.

Hydrophobic Interactions: Occur between nonpolar residues.

π-Stacking: Aromatic ring stacking interactions.

Salt Bridges: Interactions between charged residues.

By modeling the docking of this compound into a specific protein's active site, researchers can predict its binding mode and affinity. For example, the phenolic hydroxyl group and the fluorine atom could act as hydrogen bond acceptors or donors, while the benzyl (B1604629) and phenyl rings could engage in hydrophobic and π-stacking interactions with protein residues. youtube.com This information is vital for structure-based drug design, allowing for the optimization of the scaffold to enhance binding potency and selectivity.

Molecules with rotatable bonds, like the ether linkage in this compound, can exist in multiple three-dimensional arrangements called conformations. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for converting between them.

The collection of all possible conformations and their corresponding potential energies forms the molecule's energy landscape. nih.gov Understanding this landscape is critical because a molecule's biological activity often depends on its ability to adopt a specific conformation that is complementary to a protein's binding site.

For molecules containing a benzyloxy fragment, computational studies have shown a strong preference for a conformation where the C-O-C-C torsion angle is close to anti (approximately 180°), as this minimizes steric hindrance. nih.gov A detailed conformational analysis of this compound would involve systematically rotating the key dihedral angles (e.g., C-C-O-C and C-O-C-C) and calculating the energy of each resulting conformer to map out its potential energy surface.

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry can also be used to elucidate reaction mechanisms by mapping the entire reaction pathway from reactants to products. A key part of this is identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

For the synthesis of this compound, a probable route is the Williamson ether synthesis, involving the reaction of 3-fluoro-4-hydroxy-phenol (or its conjugate base) with a benzyl halide. DFT calculations can be used to model this reaction. Researchers would calculate the geometries and energies of the reactants, the transition state, and the products.

The transition state geometry would reveal the precise arrangement of atoms as the new C-O bond forms and the halide bond breaks. The calculated activation energy provides a theoretical prediction of the reaction's feasibility and rate under different conditions. Such studies can guide the optimization of synthetic procedures by predicting the effects of different solvents, catalysts, or leaving groups on the reaction outcome. google.com

Medicinal Chemistry and Biological Activity Research of 4 Benzyloxy 3 Fluorophenol Scaffolds and Derivatives

Design and Synthesis of Derivatives for Biological Evaluation

The design and synthesis of derivatives based on the 4-(benzyloxy)-3-fluorophenol scaffold are pivotal for establishing a comprehensive understanding of its therapeutic potential. These efforts are primarily centered on scaffold diversification and detailed structure-activity relationship studies.

Scaffold Diversification Strategies in Drug Discovery

In drug discovery, scaffold diversification is a key strategy to explore new chemical spaces and identify novel bioactive compounds. For scaffolds related to this compound, such as other benzyloxyphenyl derivatives, a common approach involves the modification of the core structure to improve potency and selectivity. For instance, in the development of acetyl-CoA carboxylase (ACC) inhibitors, a 4-(benzyloxy)phenol was used as a starting material to generate a series of 4-phenoxy-phenyl isoxazole (B147169) derivatives. nih.gov This strategy aimed to create new chemical entities that could effectively target the enzyme. nih.gov

Another diversification strategy involves introducing different functional groups to the benzyloxyphenyl core to modulate its properties. For example, in the design of androgen receptor (AR) antagonists, a 4-benzyloxyphenol was a key intermediate. nih.gov The synthesis involved reacting it with various building blocks to introduce different heterocyclic and amide functionalities, thereby creating a library of diverse compounds for biological screening. nih.gov These modifications can influence factors such as binding affinity, metabolic stability, and pharmacokinetic profiles. The goal of such diversification is to identify derivatives with optimized biological activity and drug-like properties.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to a molecule affect its biological activity. For derivatives of benzyloxyphenyl structures, SAR studies have provided valuable insights. In the case of 4-phenoxy-phenyl isoxazole derivatives, it was found that the length of the alkoxy chain at a specific position influenced the inhibitory activity against human ACC1. nih.gov For example, derivatives with shorter alkoxy chains showed weaker activity compared to the parent compound with a benzyloxy group. nih.gov

In the development of androgen receptor antagonists based on a 4-(4-benzoylaminophenoxy)phenol scaffold, SAR studies revealed that the nature of the terminal functionality was critical for activity. nih.gov A 3-methoxybenzoyl group was found to be the most suitable, while other substitutions led to a decrease in potency. nih.gov Furthermore, the introduction of a nitro or cyano group, a common pharmacophore in other nonsteroidal AR antagonists, was found to be unnecessary for this new class of compounds, highlighting a unique SAR profile. nih.gov

For a series of 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole derivatives, SAR studies on urease inhibition showed that the nature and position of substituents on the aryl ring were critical. nih.gov Electron-withdrawing groups like trifluoromethyl (-CF3) and nitro (-NO2) groups significantly enhanced the inhibitory potential, with some analogs being more potent than the standard drug thiourea. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) also showed some positive influence on the activity, indicating a complex SAR. nih.gov

Research on Biological Target Interactions and Enzyme Inhibition

The investigation into how this compound derivatives interact with biological targets, particularly enzymes, is a key area of research to elucidate their mechanism of action and therapeutic potential.

Investigations into Enzyme Inhibitory Activities (e.g., α-glucosidase, urease)

While specific studies on the α-glucosidase and urease inhibitory activities of this compound itself are not extensively documented in the available literature, the general class of phenolic and flavonoid compounds are known for these properties. α-Glucosidase inhibitors are important in the management of type 2 diabetes as they delay carbohydrate digestion and reduce postprandial hyperglycemia. mdpi.comjppres.com Flavonoids and other phenolic compounds have been shown to inhibit α-glucosidase, and their activity is often linked to their substitution patterns. mdpi.comjppres.com For instance, the inhibitory activity of some benzophenone (B1666685) derivatives against α-glucosidase has been reported, with IC50 values in the micromolar range. researchgate.net

Urease inhibitors have therapeutic potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori. The search for potent and safe urease inhibitors is an active area of research. SAR studies of various heterocyclic compounds have shown that the presence of specific functional groups and their substitution patterns on aromatic rings are crucial for potent urease inhibition. nih.gov For example, in a series of oxazole (B20620) derivatives, compounds bearing electron-withdrawing groups were found to be excellent urease inhibitors. nih.gov

| Compound Class/Derivative | Target Enzyme | Key Findings |

| Benzophenone derivatives | α-Glucosidase | Moderate inhibitory activity with IC50 values in the micromolar range. researchgate.net |

| 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole derivatives | Urease | Potent inhibition, with some analogs having IC50 values in the low micromolar range, surpassing the standard drug thiourea. nih.gov |

Receptor Binding Affinity Studies and Pharmacophore Modeling

Receptor binding affinity studies are essential to quantify the interaction between a ligand and its target receptor. For benzyloxyphenyl-related structures, such as N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, binding studies have been conducted to evaluate their potential as androgen receptor (AR) antagonists. nih.gov These studies are critical in determining the potency and selectivity of the compounds. nih.gov The development of fluorescent analogs can also enable real-time binding studies to understand the kinetics of ligand-receptor interactions. researchgate.net

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. dovepress.comdergipark.org.tr This model can then be used to screen large compound libraries for new potential hits or to guide the design of more potent analogs. dovepress.comnih.gov For classes of compounds like benzyloxyphenyl derivatives, pharmacophore models can be developed based on the structures of known active ligands. nih.govnih.gov These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are crucial for binding to the target receptor. nih.gov For example, in the design of novel AR antagonists, a new pharmacophore distinct from existing nonsteroidal AR antagonists was identified. nih.gov

Exploration of Potential Therapeutic Applications

The diverse biological activities observed for derivatives of the this compound scaffold suggest a broad range of potential therapeutic applications. The ability of related compounds to act as enzyme inhibitors and receptor antagonists opens up possibilities for treating various diseases.

For instance, the development of potent and selective ACC inhibitors from benzyloxyphenyl precursors points towards potential applications in oncology, as ACC plays a crucial role in the fatty acid metabolism of cancer cells. nih.gov Similarly, the discovery of benzyloxyphenyl derivatives as androgen receptor antagonists has significant implications for the treatment of prostate cancer. nih.govnih.gov

Furthermore, the urease inhibitory potential of related heterocyclic scaffolds suggests a possible role in combating bacterial infections, particularly those associated with H. pylori. nih.gov The exploration of these and other therapeutic avenues will continue to be a major focus of medicinal chemistry research on this versatile scaffold.

Antimicrobial Research of Derived Compounds

The quest for novel antimicrobial agents is a perpetual endeavor in medicinal chemistry, driven by the rise of drug-resistant pathogens. The scaffold of this compound presents a unique combination of a flexible benzyloxy group, a lipophilic and metabolically stable fluorine atom, and a reactive phenolic hydroxyl group, making it an attractive starting point for the synthesis of new antimicrobial compounds.

Research into compounds containing similar structural motifs has shown promising results. For instance, a series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. nih.gov Several of these compounds demonstrated significant activity against a panel of bacteria and fungi. Specifically, six of the oxetanyl-quinoline derivatives exhibited good antibacterial activity against Proteus mirabilis, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μM. nih.gov One compound, 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile, showed activity comparable to the standard drug streptomycin (B1217042) against P. mirabilis. nih.gov Furthermore, one derivative displayed good activity against Bacillus subtilis with an MIC of 31.25 μM. nih.gov In terms of antifungal activity, eight of the synthesized compounds were effective against Aspergillus niger. nih.gov The study also highlighted excellent antimycobacterial activity for seven of the nine derivatives against Mycobacterium tuberculosis H37Rv, with MIC values between 3.41 and 12.23 μM. nih.gov In silico studies suggested that these compounds may act by inhibiting ATP synthase. nih.gov

Similarly, fluorinated derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole have been investigated for their antimicrobial potential. These compounds were effective at inhibiting the growth of Gram-positive bacteria, with some derivatives causing over 60% inhibition of S. aureus growth at a concentration of 16 µg/mL. mdpi.com The MIC value for several of these compounds against Staphylococcus strains was 32 µg/mL. mdpi.com While Gram-negative bacteria like E. coli and P. aeruginosa were more resistant, some reduction in their growth was observed at higher concentrations. mdpi.com Antifungal activity was also noted, with significant inhibition of C. albicans and A. flavus growth at 64 µg/mL for some derivatives. mdpi.com

However, not all modifications of the benzyloxy-phenyl scaffold yield antimicrobial activity. A study involving the synthesis of various heterocycles from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one, a chalcone (B49325) analogue, found that the resulting compounds were devoid of antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans at a concentration of 100 mg/mL. This highlights the critical role of the specific heterocyclic system and other substituents in determining the biological activity of the final molecule.

The following table summarizes the antimicrobial activity of some compounds structurally related to this compound.

| Compound Class | Test Organism | Activity/MIC |

| Oxetanyl-quinoline derivatives | Proteus mirabilis | Good (MIC: 31.25-62.5 μM) |

| Oxetanyl-quinoline derivatives | Bacillus subtilis | Good (MIC: 31.25 μM) |

| Oxetanyl-quinoline derivatives | Aspergillus niger | Good |

| Oxetanyl-quinoline derivatives | Mycobacterium tuberculosis H37Rv | Excellent (MIC: 3.41-12.23 μM) |

| Fluorinated carbazole (B46965) derivatives | S. aureus | >60% inhibition at 16 µg/mL (MIC: 32 µg/mL) |

| Fluorinated carbazole derivatives | C. albicans, A. flavus | >60% inhibition at 64 µg/mL |

| Heterocycles from a chalcone analogue | S. aureus, E. coli, C. albicans | Inactive at 100 mg/mL |

Anticancer Research of Modified Scaffolds

The this compound scaffold incorporates structural features that are of significant interest in the design of novel anticancer agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group can be involved in crucial interactions with biological targets. nih.gov

While direct studies on anticancer derivatives of this compound are not extensively documented, research on related structures provides a strong rationale for its potential in this area. For example, N-benzyl derivatives of polyamines have been explored as vectors for boron and fluorine for cancer therapy and imaging. nih.gov The rationale is that cancer cells have high-affinity polyamine uptake systems, which could lead to the selective accumulation of these compounds in tumors. nih.gov

Furthermore, the biphenyl (B1667301) scaffold, which shares some structural similarities with the benzyloxy-phenyl moiety, is considered a privileged structure in drug development and has been incorporated into compounds with notable biological activities, including anticancer effects. researchgate.net Structure-activity relationship (SAR) studies of benzofuran (B130515) derivatives have also highlighted that substitutions at the C-2 position are crucial for cytotoxic activity. mdpi.com These findings suggest that modifications of the this compound core could lead to potent and selective anticancer agents.

The introduction of a fluorine atom into a molecule is a well-established strategy in medicinal chemistry to improve the pharmacological profile of a drug candidate. Fluorination can enhance cytotoxicity, as seen in various studies on fluorinated compounds. For instance, the presence of an electron-withdrawing group like fluorine has been shown to increase the cytotoxic activity of certain molecules. nih.gov

The design of cytotoxic agents often involves creating derivatives that are more water-soluble to improve their drug-like properties. For example, nitrogen-containing phenyl-substituted rocaglaol (B190029) derivatives have been synthesized to improve the physicochemical properties of the parent compound, leading to some derivatives with potent cytotoxic activities against various cancer cell lines. frontiersin.org

The following table presents data on the cytotoxicity of compounds with structural features relevant to the this compound scaffold.

| Compound Class | Cell Line | Activity (IC50) |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Non-small cell lung cancer | Nanomolar inhibitory potency |

| (Benzoylaminophenoxy)phenol derivatives | Prostate cancer cell lines (SC-3, LNCaP, 22Rv1) | Potent inhibitory activity |

| 4-phenoxy-phenyl isoxazole derivatives | A549, HepG2, MDA-MB-231 | 1.10 - 1.73 µM (for compound 6g) |

| 4-O-podophyllotoxin sulfamate (B1201201) derivatives | MCF7, A2780, HT29 | Potent inhibitory activity |

| 4-acyloxy robustic acid derivatives | HL-60 | 16.38 - 21.04 µM |

Research into Neurodegenerative Disease Modulators (e.g., Acetylcholinesterase inhibitors)

The development of agents that can modulate targets implicated in neurodegenerative diseases, such as Alzheimer's disease, is a major focus of medicinal chemistry. One of the key therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.govnih.gov The this compound scaffold possesses features that make it a promising candidate for the design of novel AChE inhibitors.

The benzyl (B1604629) group is a common feature in many known AChE inhibitors. For instance, research on benzyltetrahydroprotoberberine alkaloids has shown that N-benzyl derivatives are more active than their O-benzyl counterparts, suggesting a key role for the quaternary nitrogen in AChE inhibition. frontiersin.org Docking studies have indicated that π-π interactions are a dominant binding force for these derivatives within the active site of the enzyme. frontiersin.org Similarly, a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives have been identified as potent and selective AChE inhibitors. ebi.ac.uk

Phenolic compounds, including flavonoids, are also known to exhibit neuroprotective effects and can act as AChE inhibitors. nih.govmdpi.commdpi.com For example, derivatives of the flavonoid naringenin (B18129) have been synthesized and evaluated for their AChE inhibitory activity. nih.gov The study found that several of the synthesized flavanones and chalcones had better biological activities than the parent compound, with the most potent derivative showing an IC50 value of 13.0 ± 1.9 μM. nih.gov Molecular docking studies revealed that strong interactions with amino acid residues in both the catalytic and peripheral regions of AChE were crucial for their inhibitory effect. nih.gov

Furthermore, the introduction of fluorine into potential drug candidates can enhance their ability to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system. nih.gov The development of novel fluorinated polyphenols has shown improved inhibitory activity against certain kinases implicated in neuroinflammatory diseases and also demonstrated better bioavailability. nih.gov

The table below summarizes the AChE inhibitory activity of some compounds with structural relevance to this compound.

| Compound Class | AChE Inhibitory Activity (IC50) |

| Benzyltetrahydroprotoberberine alkaloids | 40.6 ± 1 µM and 51.9 ± 1 µM for the most active compounds |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 nM |

| Flavonoid derivatives from naringenin | 13.0 ± 1.9 μM for the most active compound |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | 0.91 ± 0.045 µM for the most potent derivative |

| 4-[(diethylamino)methyl]-phenol derivatives | < 220 nM |

Investigations into Bioavailability and Pharmacokinetic Properties from a Design Perspective

The bioavailability and pharmacokinetic properties of a drug candidate are critical determinants of its therapeutic success. The this compound scaffold offers several features that can be strategically manipulated from a drug design perspective to optimize these properties.

The incorporation of fluorine into a molecule is a widely used strategy to enhance its pharmacokinetic profile. Fluorination can significantly impact a compound's lipophilicity, metabolic stability, and membrane permeability. nih.gov For instance, the strategic placement of a fluorine atom has been shown to improve the oral bioavailability of amides that otherwise have poor absorption. nih.gov This is often attributed to the ability of fluorine to modulate the hydrogen bond donor strength of nearby functional groups, which can in turn improve permeability. nih.gov In one study, the introduction of a fluorine atom into a pentacyclic MK2 inhibitor led to improved permeability, solubility, and in vivo clearance, resulting in significantly enhanced oral exposure. nih.gov

Computational tools are increasingly being used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. researchgate.netnih.gov These in silico methods allow medicinal chemists to assess the drug-likeness of designed compounds at an early stage. Parameters such as lipophilicity (logP), aqueous solubility (logS), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA) are routinely calculated to predict oral bioavailability. nih.gov For example, a study on nitro and chloro indolinone derivatives used the SwissADME database to predict their pharmacokinetic parameters, including gastrointestinal absorption and blood-brain barrier penetration. nih.gov

The following table provides a conceptual overview of how modifications to the this compound scaffold could be expected to influence pharmacokinetic properties from a design perspective.

| Structural Modification | Potential Impact on Pharmacokinetic Properties | Rationale |

| Introduction of polar groups | Increased aqueous solubility, potentially decreased permeability | Enhances dissolution but may hinder passage through lipid membranes. |

| Modification of the benzyl group (e.g., adding substituents) | Altered lipophilicity and metabolic stability | Can be used to fine-tune logP and block sites of metabolism. |

| Replacement of the phenolic hydroxyl group | Altered hydrogen bonding capacity and metabolic profile | Can change interactions with transporters and metabolic enzymes. |

| Introduction of additional fluorine atoms | Increased metabolic stability and permeability | C-F bond is strong; fluorine can lower pKa of nearby groups. |

| Formulation with cyclodextrins | Improved solubility and bioavailability | Encapsulation can enhance the dissolution of poorly soluble compounds. nih.gov |

Future Directions and Emerging Research Avenues for 4 Benzyloxy 3 Fluorophenol

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Aromatic Compounds

The synthesis of fluorinated aromatic compounds, including 4-(benzyloxy)-3-fluorophenol, is an area of continuous innovation. Traditional methods often face challenges related to regioselectivity, the use of hazardous reagents, and harsh reaction conditions. numberanalytics.comchimia.ch Future research will focus on developing more efficient, selective, and sustainable synthetic routes.

Recent advancements have seen the emergence of novel fluorinating agents and catalytic systems. numberanalytics.com Transition metal-catalyzed reactions, for instance, offer pathways to fluorinate aromatic rings with high regioselectivity. numberanalytics.com Another promising frontier is electrochemical fluorination, which presents a sustainable alternative to conventional methods. numberanalytics.com

Late-stage fluorination, the introduction of a fluorine atom at a late step in a synthetic sequence, is particularly valuable. This approach allows for the diversification of complex molecules, providing rapid access to a library of fluorinated analogs for structure-activity relationship studies. A key challenge remains in achieving selective C-H fluorination, which would represent a significant step forward in synthetic efficiency. springernature.com

Future methodologies are expected to increasingly utilize flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability, making them ideal for handling potentially hazardous fluorinating agents. The development of methods like the one-pot synthesis of 2-fluorophenol (B130384) compounds, which boasts mild conditions and high selectivity, serves as a blueprint for future innovations. google.com

Table 1: Comparison of Traditional and Emerging Fluorination Methodologies

| Methodology | Reagents/Conditions | Advantages | Challenges |

| Traditional (e.g., Balz-Schiemann) | Diazonium salts, thermal decomposition | Well-established | Limited substrate scope, safety concerns with diazonium salts |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoride (B91410) salts (e.g., KF), polar aprotic solvents | Utilizes simple fluoride sources | Requires activated aromatic rings, high temperatures |

| Electrophilic Fluorination | N-F reagents (e.g., Selectfluor) | Applicable to electron-rich aromatics | Reagent cost, regioselectivity control numberanalytics.com |

| Transition Metal-Catalyzed Fluorination | Pd, Cu, or Ag catalysts, various F sources | High regioselectivity, milder conditions numberanalytics.com | Catalyst cost and sensitivity, ligand design |

| Electrochemical Fluorination | Direct electrolysis in fluoride-containing media | Sustainable, avoids hazardous reagents numberanalytics.com | Specialized equipment, substrate limitations |

| Mechanochemical Solid-State Fluorination | KF, quaternary ammonium (B1175870) salts, ball milling | Solvent-free, rapid, environmentally friendly rsc.orgrsc.org | Scalability, optimizing workup procedures rsc.org |

Integration of Advanced Computational Approaches in Rational Drug Design

Computational chemistry is an indispensable tool in modern drug discovery, and its application to fluorinated phenolic scaffolds like this compound is set to expand significantly. In silico methods can accelerate the discovery process by predicting the properties and biological activities of novel compounds, thereby reducing the time and cost associated with laboratory synthesis and screening. youtube.comyoutube.com

Molecular docking simulations can predict how molecules like this compound and its derivatives bind to specific biological targets. youtube.comyoutube.com These simulations provide insights into the binding orientation and affinity, helping to prioritize candidates for synthesis. For instance, docking studies could be used to evaluate the potential of this compound analogs as inhibitors of a particular enzyme.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing the effects of different substituents on the phenolic scaffold, QSAR models can guide the design of more potent and selective molecules. The unique electronic properties of fluorine make it a particularly interesting substituent to model in QSAR studies. nih.gov

Furthermore, advanced computational techniques like homology modeling can be used to generate 3D structures of target proteins when experimental structures are unavailable. youtube.com This opens up opportunities for structure-based drug design for a wider range of biological targets. The combination of these computational approaches will enable a more rational and efficient exploration of the therapeutic potential of fluorinated phenolic compounds. nih.gov

Table 2: Application of Computational Tools in Drug Discovery for Fluorinated Phenols

| Computational Tool | Application | Predicted Parameters |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a target protein. youtube.com | Binding energy, protein-ligand interactions (e.g., hydrogen bonds), optimal binding pose. youtube.com |

| QSAR | Correlates chemical structure with biological activity. nih.gov | IC50, Ki, biological potency. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-protein complex over time. | Stability of the complex, conformational changes, free energy of binding. |

| Homology Modeling | Creates a 3D model of a target protein based on the structure of a related protein. youtube.com | 3D protein structure for use in docking studies when no experimental structure exists. |

| ADME/T Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. nih.gov | Lipophilicity (logP/logD), solubility, metabolic stability, potential toxicity. |

Exploration of New Biological Targets and Disease Areas for Fluorinated Phenolic Scaffolds

The introduction of fluorine into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. nih.govelsevierpure.com These modifications make fluorinated phenolic scaffolds, including this compound, attractive for exploring a wide range of biological targets and disease areas.

While phenolic compounds are known for their antioxidant properties, the addition of fluorine can modulate this activity and introduce new pharmacological effects. researchgate.net Research is expanding to investigate the potential of fluorinated phenols in areas such as neurodegenerative diseases, oncology, and infectious diseases. For example, fluorinated compounds are being investigated as potential treatments for malaria and have been successfully incorporated into drugs for cancer and central nervous system disorders. elsevierpure.comtechnologynetworks.com

The unique properties of fluorine can enhance a drug's ability to cross the blood-brain barrier, making fluorinated scaffolds promising for the development of new therapies for neurological conditions. nih.gov Furthermore, the strategic placement of fluorine can block metabolic pathways, leading to drugs with improved half-lives and efficacy. nih.govacs.org

Future research will likely involve high-throughput screening of libraries of fluorinated phenolic compounds against a diverse panel of biological targets. The identification of novel protein-ligand interactions will open up new avenues for therapeutic intervention. technologynetworks.com The development of fluorinated analogs of existing drugs is also a promising strategy to improve their efficacy and overcome drug resistance.

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the design of chemical syntheses and applications. wisdomlib.org For a compound like this compound, this means developing manufacturing processes that are more environmentally benign and exploring applications that contribute to sustainability.

In synthesis, a major focus is on reducing the use of hazardous solvents and reagents. rsc.org Mechanochemical methods, which use mechanical force to drive reactions in the solid state, offer a promising solvent-free alternative for fluorination reactions. rsc.org These methods can be faster, more efficient, and produce less waste than traditional solution-based approaches. rsc.org The use of more benign fluorinating agents and catalytic systems, as discussed in section 7.1, is also a key aspect of green synthetic design. eurekalert.org

Another important principle is atom economy, which seeks to maximize the incorporation of starting materials into the final product. The development of C-H activation and fluorination reactions is a significant step in this direction, as it avoids the need for pre-functionalized substrates.

Beyond synthesis, the lifecycle of fluorinated compounds is under increasing scrutiny due to the persistence of some fluorochemicals in the environment. acs.orgnih.gov Research into the biodegradability and environmental fate of compounds like this compound will be crucial. Designing molecules that are effective for their intended purpose but can also be safely degraded is a key challenge for the future. This includes exploring the use of fluorinated compounds in applications that have a positive environmental impact, such as in the development of more efficient organic light-emitting diodes (OLEDs) or advanced polymers. numberanalytics.commdpi.com The chemical recycling of fluorocarbons is also an emerging field that aims to create a more circular economy for these valuable materials. chemrxiv.org

Q & A

Q. Methodological Answer :

- Benzyloxy Protection : Start with 3-fluorophenol; protect the hydroxyl group at the 4-position using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). This step ensures regioselectivity for the benzyloxy group at the 4-position .

- Fluorination Control : If fluorination is required, use electrophilic fluorinating agents (e.g., Selectfluor) in anhydrous solvents to minimize side reactions. Monitor reaction progress via TLC or HPLC .

- Purification : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using GC-MS (>95% by area) .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Q. Methodological Answer :

- NMR Analysis :

- ¹H-NMR : Expect aromatic protons between δ 6.8–7.5 ppm. The benzyloxy group shows a singlet for the CH₂ group (~δ 5.1 ppm) and aromatic protons (δ 7.3–7.5 ppm). Fluorine-induced splitting may alter coupling patterns .

- ¹⁹F-NMR : A single peak near δ -110 to -120 ppm confirms the fluorine atom’s position .

- IR Spectroscopy : Look for O-H stretch (if residual phenol, ~3200 cm⁻¹), C-O-C (benzyloxy, ~1250 cm⁻¹), and C-F (1100–1200 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 232.25 (molecular weight = 232.25 g/mol) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Q. Methodological Answer :

- Steric Hindrance : The benzyloxy group at the 4-position creates steric bulk, limiting reactivity at the adjacent 5-position. Use bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings to mitigate this .

- Electronic Effects : The electron-withdrawing fluorine at the 3-position deactivates the ring, slowing electrophilic substitution. Activate the substrate via Lewis acids (e.g., BF₃·Et₂O) for Friedel-Crafts reactions .

- Boronate Intermediates : Convert to a boronic acid derivative (e.g., 4-(Benzyloxy)-3-fluorophenylboronic acid) for efficient coupling. Confirm boronate stability via ¹¹B-NMR .

Advanced: What computational methods can predict the solvatochromic behavior of this compound derivatives?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model electronic transitions. Compare computed UV-Vis spectra (TD-DFT) with experimental data from solvents like DMSO or THF .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions. Fluorine’s electronegativity significantly shifts λmax in polar solvents .

- Validation : Cross-check with experimental fluorescence quenching studies in varying pH conditions .

Basic: What are the stability considerations for storing this compound?

Q. Methodological Answer :

- Temperature : Store at -20°C under inert gas (Ar/N₂) to prevent benzyl ether cleavage or oxidation .

- Light Sensitivity : Protect from UV light using amber vials; fluorine substituents may increase photolytic degradation .

- Moisture Control : Use molecular sieves in storage containers to avoid hydrolysis of the benzyloxy group .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Q. Methodological Answer :

- Reproducibility Checks :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., de-fluorinated or over-alkylated species). Adjust stoichiometry or catalysts accordingly .

- Meta-Analysis : Compare synthetic protocols across literature (e.g., Kanto Reagents’ catalog vs. academic syntheses) to identify critical variables .

Advanced: What strategies optimize the catalytic debenzylation of this compound without compromising the fluorine substituent?

Q. Methodological Answer :

- Hydrogenolysis : Use Pd/C (10% w/w) under H₂ (1 atm) in ethanol. Monitor reaction to avoid over-reduction of the aromatic ring .

- Alternative Methods : Employ BCl₃ in DCM at -78°C for selective debenzylation without affecting C-F bonds .

- Kinetic Studies : Track reaction progress via in-situ IR to optimize time (typically 2–4 hrs) and minimize side reactions .

Basic: What are the key applications of this compound in medicinal chemistry research?

Q. Methodological Answer :

- Intermediate for Bioactive Molecules : Serve as a precursor for fluorinated chalcones or benzoxazoles with anti-inflammatory properties .

- Enzyme Inhibition Studies : Modify the phenol group to target tyrosine kinase or phosphatase enzymes. Use radiolabeled (¹⁸F) derivatives for binding assays .

- SAR Exploration : Introduce substituents at the 5-position to study steric vs. electronic effects on receptor affinity .

Advanced: How does the fluorine atom in this compound influence its crystallographic packing?

Q. Methodological Answer :

- X-ray Diffraction : Analyze single crystals (grown via slow evaporation in EtOAc/hexane). Fluorine’s van der Waals radius (1.47 Å) affects intermolecular F···H interactions .

- Hirshfeld Surfaces : Compute to visualize F···π or C-F···H-C contacts. Compare with non-fluorinated analogs to quantify packing efficiency .

- Thermal Stability : DSC/TGA data show higher melting points (e.g., ~130°C) due to enhanced crystal lattice energy .

Advanced: What analytical challenges arise in quantifying trace impurities of this compound in complex matrices?

Q. Methodological Answer :

- HPLC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) with MRM transitions for high sensitivity (LOD <1 ppm). Calibrate against certified reference materials .

- Impurity Profiling : Identify residual benzyl bromide or de-fluorinated byproducts via high-resolution orbitrap MS .

- Matrix Effects : Apply standard addition in biological samples (e.g., plasma) to correct for ion suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.